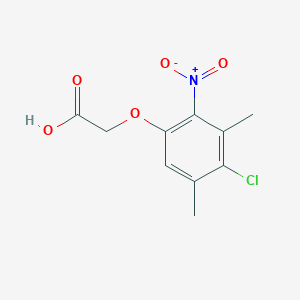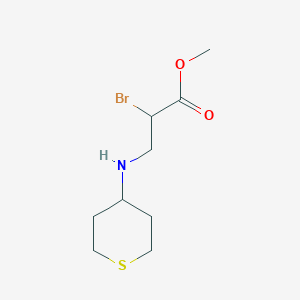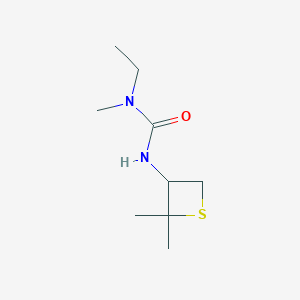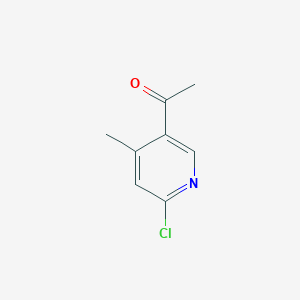![molecular formula C20H30F2N2O10 B13015493 Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate](/img/structure/B13015493.png)
Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylatehemioxalate is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a fluorine atom, an oxa-bridge, and an azaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through an annulation strategy, which involves the cyclization of a suitable precursor. This can be achieved using conventional chemical transformations such as cycloaddition or ring-closing metathesis.
Introduction of Functional Groups: The fluorine atom and the oxa-bridge are introduced through specific reactions. For example, fluorination can be achieved using reagents like Selectfluor, while the oxa-bridge can be formed through an etherification reaction.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The compound may act on enzymes or receptors, modulating their activity through competitive or allosteric inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic core but lacks the fluorine atom and carboxylate group.
8-Fluoro-2-oxa-6-azaspiro[3.4]octane: Similar structure but without the ethyl carboxylate group.
Uniqueness
Ethyl 8-fluoro-2-oxa-6-azaspiro[34]octane-8-carboxylatehemioxalate is unique due to the combination of its fluorine atom, oxa-bridge, and carboxylate group
Propriétés
Formule moléculaire |
C20H30F2N2O10 |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;oxalic acid |
InChI |
InChI=1S/2C9H14FNO3.C2H2O4/c2*1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;3-1(4)2(5)6/h2*11H,2-6H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
NHIVTECSMXYTAL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CNCC12COC2)F.CCOC(=O)C1(CNCC12COC2)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)


![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)

![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)



![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)



![4-Methyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13015468.png)
